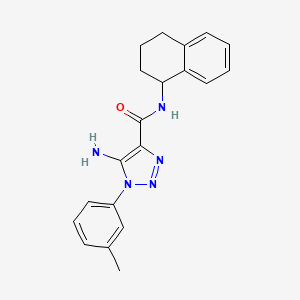![molecular formula C17H16N4O B7539342 N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide, also known as DMP785, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide involves the inhibition of specific proteins involved in cell proliferation and neuronal damage. It has been found to target the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide also targets the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal damage and inflammation.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases. N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide also inhibits the growth of cancer cells and promotes neuronal survival by reducing cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide is its specificity for targeting specific proteins involved in disease progression. This compound has shown promising results in various preclinical studies, making it a potential candidate for future drug development. However, the limitations of this compound include its low solubility and stability, which can affect its efficacy in vivo.
Direcciones Futuras
There are various future directions for the research on N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide. One of the main directions is the development of more stable and soluble analogs of this compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Furthermore, the elucidation of its mechanism of action in more detail can provide insights into its potential targets for drug development.
Métodos De Síntesis
The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide involves the reaction of 4-cyano-2-(3,5-dimethylpyrazol-1-yl)phenylboronic acid with 4-chloro-3-nitropyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, which can be purified through various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In Alzheimer's disease and Parkinson's disease, N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)16-6-4-3-5-15(16)19-17(22)14-7-9-18-10-8-14/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKLHCLHIFAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)


![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)

